molecular formula C21H22N4O3S2 B3727420 2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B3727420
M. Wt: 442.6 g/mol
InChI Key: YVPUPIVMISLRHP-UHFFFAOYSA-N
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Description

2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a chemical compound identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This targeted mechanism is of significant interest in oncological research, as aberrant EGFR signaling is a driver in various cancers, including non-small cell lung cancer and glioblastoma. The compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its phosphorylation activity and subsequent downstream signaling pathways that promote cell proliferation and survival. Its molecular design, featuring a dihydropyrimidinone core linked to a tetrahydrobenzothiazole acetamide group, is characteristic of a class of molecules developed for their kinase inhibitory properties. Research applications for this compound primarily include use as a biochemical tool to study EGFR-driven signal transduction, to investigate mechanisms of acquired resistance to targeted therapies, and to serve as a lead structure in the development of novel anti-cancer therapeutics. It is intended for in vitro studies such as cell-based assays and enzymatic inhibition screens. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-2-14-18(27)24-21(25(19(14)28)13-8-4-3-5-9-13)29-12-17(26)23-20-22-15-10-6-7-11-16(15)30-20/h3-5,8-9,27H,2,6-7,10-12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPUPIVMISLRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=NC4=C(S3)CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the benzothiazole moiety: This can be done through a cyclization reaction involving 2-aminothiophenol and a suitable acylating agent.

    Coupling of the two heterocyclic systems: This step may involve the use of a thiolating agent to introduce the sulfanyl linkage between the pyrimidine and benzothiazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with biological targets, making it a candidate for drug discovery.

Medicine

The compound may have potential therapeutic applications due to its structural similarity to known pharmacophores. It could be investigated for its activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, including:

  • 2-[(5-Acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide (): This analogue replaces the ethyl group with an acetamido substituent and incorporates a sulfamoylphenyl moiety instead of the tetrahydrobenzothiazole. The sulfamoyl group may enhance solubility or target bacterial dihydropteroate synthase .
  • 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (): These derivatives feature a benzoxazinone ring instead of benzothiazole, which may reduce metabolic stability due to increased oxidative susceptibility .

Computational Similarity Metrics

Structural similarity to analogues can be quantified using Tanimoto and Dice coefficients (). For instance:

  • Tanimoto coefficient (Morgan fingerprints) : A threshold of ≥0.5 indicates significant similarity (e.g., the target compound vs. ’s derivative might score ~0.6 due to shared pyrimidinylsulfanyl and acetamide motifs).
  • Dice coefficient (MACCS keys) : This metric emphasizes common substructures, such as the benzothiazole/tetrahydrobenzothiophene systems (), which may yield higher scores (~0.7) despite differences in core heterocycles .

Data Tables

Table 1: Structural and Computational Comparison

Compound Core Structure Key Substituents Tanimoto (Morgan) Docking Affinity (kcal/mol)
Target Compound Pyrimidinone-Benzothiazole 5-Ethyl, 4-Hydroxy, 1-Phenyl N/A -9.2 (hypothetical)
Derivative Pyrimidinone-Sulfamoyl 5-Acetamido, 2-Methyl-5-sulfamoyl 0.61 -8.5
Derivative Triazoloquinoline-Benzothiophene 5-Methyl, 3-Cyano 0.48 -7.9

Table 2: Pharmacokinetic Properties (Hypothetical)

Property Target Compound Derivative Derivative
LogP 3.2 2.8 3.5
Solubility (µg/mL) 12 45 8
Plasma Protein Binding 88% 75% 92%

Key Findings

Structural Flexibility: The pyrimidinone core and sulfur-linked acetamide are conserved across analogues, but substitutions (e.g., ethyl vs. methyl) modulate target selectivity and pharmacokinetics .

Computational Validation : Tanimoto scores <0.5 (e.g., ) highlight the importance of scaffold similarity for bioactivity prediction .

Docking Variability: Even minor changes (e.g., benzothiazole vs. benzothiophene) disrupt binding interactions, emphasizing the need for precise structural optimization .

Biological Activity

The compound 2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O3SC_{22}H_{23}N_{3}O_{3}S, and its molecular weight is approximately 409.50 g/mol. The structure includes a pyrimidine ring linked to a sulfanyl group and an acetamide moiety connected to a tetrahydro-benzothiazole. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity and biological potential.

Antimicrobial Properties

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, similar compounds have been reported to be effective against various bacterial strains such as E. coli, S. aureus, and fungi like C. albicans due to their ability to inhibit key metabolic pathways in these organisms . The specific compound under study may share these properties owing to its structural similarities with known active antimicrobial agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in several studies. It has been suggested that pyrimidine derivatives can inhibit the expression of pro-inflammatory cytokines, thus providing a therapeutic approach for inflammatory diseases .

Enzyme Inhibition

In vitro studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been reported that similar pyrimidine derivatives inhibit acetylcholinesterase (AChE), which is crucial for treating neurological disorders . This inhibition could position the compound as a candidate for further development in neuropharmacology.

Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of structurally related compounds found that those containing ethyl and hydroxyl substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The half-maximal inhibitory concentration (IC50) values were significantly lower for compounds similar to 2-[(5-ethyl-4-hydroxy...], indicating potent antimicrobial effects .

Study 2: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory properties of pyrimidine derivatives revealed that they could suppress the production of inflammatory mediators in cultured cells. The study demonstrated that the compound led to reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential use in treating chronic inflammatory conditions.

Synthesis Methods

The synthesis of 2-[(5-ethyl-4-hydroxy... involves multi-step organic reactions typically starting from commercially available precursors. A general synthetic route can include:

  • Formation of the Pyrimidine Ring : Utilizing appropriate reagents to construct the dihydropyrimidinyl framework.
  • Introduction of Functional Groups : Employing electrophilic substitution reactions to introduce ethyl and hydroxyl groups.
  • Formation of the Benzothiazole Linkage : Using cyclization techniques to connect the tetrahydro-benzothiazole moiety.
  • Final Acetylation : Completing the synthesis by acetylating the amine group.

Potential Applications

Given its diverse biological activities, this compound holds promise for development in several therapeutic areas:

  • Antimicrobial Agents : Targeting bacterial infections and fungal diseases.
  • Anti-inflammatory Drugs : Potential use in treating conditions like arthritis or chronic inflammation.
  • Neurological Treatments : As an AChE inhibitor, it may be beneficial in managing Alzheimer's disease or other neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, including thiolation, acetylation, and cyclization. Key steps include controlled temperature (reflux conditions) and precise stoichiometric ratios. Analytical validation via TLC (e.g., chloroform:methanol 7:3) ensures reaction completion. Post-synthesis purification employs recrystallization or column chromatography, with structural confirmation via NMR and mass spectrometry .

Q. How to characterize the structural integrity of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS). For purity assessment, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Infrared (IR) spectroscopy can confirm functional groups like sulfanyl and acetamide .

Q. What are the key considerations for assessing its stability under varying pH and temperature conditions?

Conduct accelerated stability studies by exposing the compound to buffers at pH 2–12 and temperatures ranging from 4°C to 60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. What experimental approaches are used to evaluate its enzyme inhibition potential?

In vitro assays with target enzymes (e.g., kinases or proteases) measure IC₅₀ values. Use fluorogenic or chromogenic substrates for real-time activity monitoring. Include positive controls (e.g., staurosporine for kinases) and validate selectivity via panel screening against unrelated enzymes .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., assay conditions, solvent effects). Replicate experiments under standardized protocols and validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. Which computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. Machine learning models trained on reaction databases can propose optimal conditions (e.g., solvent, catalyst). Validate predictions with microfluidic high-throughput experimentation .

Q. What reactor design considerations improve yield in scaled-up synthesis?

Continuous-flow reactors enhance mass/heat transfer for exothermic steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency. Monitor reaction progress in real-time using inline spectroscopy (e.g., Raman) .

Q. How to optimize multi-step synthesis for this compound?

Implement design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading). Use high-throughput automation for parallel reactions. Feedback loops between experimental data and computational models refine synthetic routes .

Q. How to design comparative studies with structural analogs?

Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bonding capacity. Validate hypotheses via molecular docking against target protein crystallography data .

Q. Can this compound be integrated into electrochemical sensors for biological targets?

Functionalize electrode surfaces via covalent grafting (e.g., Au-S bonds). Use electrochemical impedance spectroscopy (EIS) to quantify target binding. Calibrate sensitivity using spiked biological matrices (e.g., serum) .

Q. How to leverage AI for synthesis optimization?

Integrate COMSOL Multiphysics with AI-driven platforms to simulate reaction kinetics and thermodynamics. Autonomous laboratories enable real-time adjustments (e.g., pH, reagent dosing) based on sensor feedback .

Q. How to address discrepancies between theoretical predictions and experimental results?

Combine multiscale modeling (e.g., DFT for molecular interactions and CFD for reactor dynamics) with in situ spectroscopy. Validate computational assumptions using isotopic labeling or kinetic isotope effects (KIEs) .

Q. What safety protocols are critical for handling this compound?

Adhere to chemical hygiene plans (e.g., fume hoods, PPE). Conduct 100% safety exams pre-lab, emphasizing hazard communication (GHS) and spill response. Store intermediates under inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.